1-tert-ブチルオキシカルボニル-4-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)ピペラジン

概要

説明

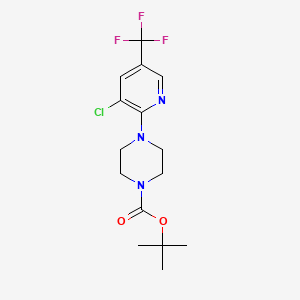

1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine is a useful research compound. Its molecular formula is C15H19ClF3N3O2 and its molecular weight is 365.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ジペプチド合成における用途

化合物「1-tert-ブチルオキシカルボニル-4-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)ピペラジン」は、tert-ブチルオキシカルボニル保護アミノ酸イオン液体の一種です。 これらの化合物は、ジペプチドの合成に使用されてきました .

このプロセスでは、tert-ブチルオキシカルボニル保護アミノ酸イオン液体が、一般的に使用されるカップリング試薬を用いたジペプチド合成の出発物質として使用されます . 特異的なカップリング試薬N,N′-ジエチレン-N′′-2-クロロエチルチオホスホラミドは、塩基を添加せずにBoc-AAILsにおけるアミド形成を促進することが判明し、15分以内で満足のいく収率でジペプチドを与えました .

有機合成における用途

「1-tert-ブチルオキシカルボニル-4-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)ピペラジン」を含むtert-ブチルオキシカルボニル保護アミノ酸イオン液体が、有機合成において効率的な反応剤および反応媒体として使用されてきました .

これらの化合物の反応性側鎖とN末端は化学的に保護されており、選択的または多段階有機合成で使用することができます . これは、有機合成におけるアミノ酸イオン液体の適用性を拡大しました .

作用機序

Target of Action

It is known that tert-butyloxycarbonyl-protected amino acids, which this compound is derived from, are commonly used in peptide synthesis .

Mode of Action

It is known that tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of biochemical reactions, including the formation of acyloxyphosphonium from the protected amino acid anion of the compound and generation of hydrosulphide .

Pharmacokinetics

For instance, Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Result of Action

The result of the action of this compound is the formation of dipeptides, which are crucial components of proteins. The compound enhances amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature and solvent. For instance, the compound’s solubility properties can be influenced by the type of solvent used .

生物活性

1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine, also known as tert-butyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C15H19ClF3N3O2

- Molecular Weight : 365.78 g/mol

- CAS Number : 1053658-78-8

Research indicates that compounds containing piperazine moieties often exhibit diverse biological activities, including inhibition of various enzymes and pathways critical for cellular function. The specific compound has been linked to the inhibition of phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. This inhibition is crucial as it may lead to the development of new antibiotics targeting resistant bacterial strains .

Inhibition Studies

1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine has been evaluated for its inhibitory effects on several biological targets. A notable study characterized its action against Sfp-PPTase, revealing that it acts as a reversible, noncompetitive inhibitor. The compound demonstrated a dose-dependent inhibition profile with an IC50 value indicating significant potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship investigations have shown that modifications on the piperazine ring and the pyridine substituents can significantly affect biological activity. For instance, variations in the trifluoromethyl group and the chlorine substitution on the pyridine ring were explored to optimize potency against specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| PPTase Inhibition | Sfp-PPTase | 14.1 | |

| Cancer Cell Proliferation Inhibition | MDA-MB-231 (TNBC) | 0.126 | |

| Non-cancer Cell Effect | MCF10A | >20 |

Case Study 1: Antibacterial Activity

In a high-throughput screening campaign aimed at identifying novel inhibitors of bacterial phosphopantetheinyl transferase, this compound was identified as a promising candidate due to its ability to inhibit enzyme activity effectively. The study utilized a miniaturized assay format that allowed for rapid evaluation across multiple concentrations .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The results indicated a potent inhibitory effect on cell proliferation with minimal impact on normal cells, suggesting a favorable therapeutic window .

特性

IUPAC Name |

tert-butyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(16)8-10(9-20-12)15(17,18)19/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAMFYRWBSHYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。